molecular formula C8H8ClF3N2 B14855109 2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine

2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine

Cat. No.: B14855109
M. Wt: 224.61 g/mol
InChI Key: TVCRZYRNBJGIIW-UHFFFAOYSA-N
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Description

2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine is an organic compound with the molecular formula C8H8ClF3N2. It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring, and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to produce 2,3-dichloro-5-(trichloromethyl)pyridine. This intermediate is then subjected to vapor-phase fluorination to yield the desired trifluoromethylated product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination and fluorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The reaction conditions are carefully controlled to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .

Scientific Research Applications

2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application, but generally involve inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

2-[4-Chloro-3-(trifluoromethyl)pyridin-2-YL]ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the chloro and trifluoromethyl groups with the ethanamine side chain makes it particularly effective in certain applications, such as agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C8H8ClF3N2

Molecular Weight

224.61 g/mol

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanamine

InChI

InChI=1S/C8H8ClF3N2/c9-5-2-4-14-6(1-3-13)7(5)8(10,11)12/h2,4H,1,3,13H2

InChI Key

TVCRZYRNBJGIIW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(F)(F)F)CCN

Origin of Product

United States

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